molecular formula C14H11BrN2O3S B270100 4-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl acetate

4-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl acetate

Cat. No.: B270100
M. Wt: 367.22 g/mol
InChI Key: BJKZWTGWTYNGFY-UHFFFAOYSA-N
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Description

4-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl acetate is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, and a butynyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a brominated aromatic compound reacts with the oxadiazole intermediate.

    Attachment of the Butynyl Acetate Moiety: The final step involves the coupling of the oxadiazole intermediate with a butynyl acetate derivative, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

4-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring and bromophenyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress levels and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl acetate
  • 4-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl acetate
  • 4-{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl acetate

Uniqueness

Compared to similar compounds, 4-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl acetate is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C14H11BrN2O3S

Molecular Weight

367.22 g/mol

IUPAC Name

4-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl acetate

InChI

InChI=1S/C14H11BrN2O3S/c1-10(18)19-7-2-3-8-21-14-17-16-13(20-14)11-5-4-6-12(15)9-11/h4-6,9H,7-8H2,1H3

InChI Key

BJKZWTGWTYNGFY-UHFFFAOYSA-N

SMILES

CC(=O)OCC#CCSC1=NN=C(O1)C2=CC(=CC=C2)Br

Canonical SMILES

CC(=O)OCC#CCSC1=NN=C(O1)C2=CC(=CC=C2)Br

Origin of Product

United States

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